molecular formula C8H13NO3 B15148400 Ethyl (2E)-3-acetamidobut-2-enoate

Ethyl (2E)-3-acetamidobut-2-enoate

Cat. No.: B15148400
M. Wt: 171.19 g/mol
InChI Key: RNBWGWPKGHGLOY-UHFFFAOYSA-N
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Description

Ethyl (2E)-3-acetamidobut-2-enoate is a useful research compound. Its molecular formula is C8H13NO3 and its molecular weight is 171.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-acetamidobut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-4-12-8(11)5-6(2)9-7(3)10/h5H,4H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBWGWPKGHGLOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Enamide Esters in Modern Synthetic Strategies

Enamide esters are a class of organic compounds that possess a fine balance between stability and reactivity, making them increasingly popular in synthetic organic chemistry. rsc.org They serve as versatile intermediates for the synthesis of various nitrogen-containing compounds. nih.gov Unlike enamines, which can be prone to hydrolysis, enamides offer enhanced stability while retaining tunable reactivity, positioning them as valuable surrogates in many chemical transformations. acs.org This characteristic allows for the introduction of nitrogen-based functionality into organic frameworks under a variety of reaction conditions. rsc.org

The utility of enamide esters, and more broadly β-enamino carbonyl compounds, extends to their application as building blocks for a diverse range of molecular architectures. acgpubs.org These include pharmaceutically relevant scaffolds, β-amino esters, β-amino acids, γ-amino alcohols, peptides, and alkaloids. acgpubs.org The ability to functionalize both the nitrogen and the carbon backbone of enamide esters provides a powerful tool for chemists to design and execute complex synthetic strategies.

Overview of Key Research Areas Pertaining to Ethyl 2e 3 Acetamidobut 2 Enoate

Direct Synthesis Approaches to this compound

The direct construction of this compound can be achieved through several reliable methods, primarily involving the acylation of a pre-existing amino group or the reaction of enaminones with an acylating agent.

Acylation Reactions of Related Aminocrotonates

A primary and straightforward method for synthesizing this compound is the acylation of ethyl 3-aminocrotonate. niscair.res.in This reaction involves the treatment of ethyl 3-aminocrotonate with an acetylating agent. The nitrogen atom of the enamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.

Common acetylating agents for this transformation include acetyl chloride and acetic anhydride (B1165640). The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. For instance, reacting ethyl 3-aminocrotonate with acetyl chloride in the presence of pyridine in a suitable solvent like benzene (B151609) at low temperatures (e.g., 0°C) and allowing the mixture to warm to room temperature can afford the desired (Z)-enamide in excellent yields. It has also been reported that refluxing ethyl 3-aminocrotonate with acetic anhydride can produce the corresponding enamide.

The regioselectivity of acylation (N-acylation vs. C-acylation) can be influenced by the substrate, the acylating agent, and the reaction conditions. For the synthesis of enamides like this compound, N-acylation is the desired pathway. Studies have shown that using methyl 3-aminocrotonate, a close analog, generally favors the formation of N-acylated products.

Starting MaterialAcetylating AgentBaseProductReference
Ethyl 3-aminocrotonateAcetyl chloridePyridineThis compound
Ethyl 3-aminocrotonateAcetic anhydrideNone (reflux)This compound

Preparation from Enaminones and Acetic Anhydride

An alternative approach involves the use of enaminones as precursors. While the direct acylation of aminocrotonates is more common for enamide synthesis, the reaction of related enaminones can also be a viable route. In this context, an enaminone would first be synthesized, and then the amino group would be acylated. However, the more direct acylation of ethyl 3-aminocrotonate is generally preferred for producing this compound.

Retrosynthetic Analysis of the Enamide Ester Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally disconnecting the target molecule into simpler, commercially available starting materials. ox.ac.uk

Disconnection Strategies for Key Functional Groups

The enamide ester framework of this compound offers several logical points for disconnection.

C-N Bond Disconnection: The most apparent disconnection is at the amide C-N bond. This leads back to an amine (ammonia or an ammonia (B1221849) equivalent) and a β-keto ester, specifically ethyl acetoacetate (B1235776). This is a very common and practical disconnection for this type of molecule. lkouniv.ac.inyoutube.com

C=C Bond Disconnection: Another strategic disconnection can be made across the C=C double bond. This would lead to synthons representing an enolate and an acetyl cation equivalent. This approach, however, is less direct for this specific target molecule compared to the C-N bond disconnection.

The primary retrosynthetic pathway is illustrated below:

Retrosynthetic analysis of this compound

This retrosynthetic analysis logically points towards a condensation reaction between an amine and a β-keto ester as the key bond-forming step in the forward synthesis.

Identification and Utilization of Commercially Available Precursors

The retrosynthetic analysis directly identifies readily available and inexpensive commercial precursors for the synthesis of this compound.

Ethyl acetoacetate: This is a widely available and versatile starting material in organic synthesis. haui.edu.vn

Ammonia or an ammonia source: Ammonia itself or an ammonium salt like ammonium acetate can be used as the nitrogen source. haui.edu.vn

The forward synthesis, therefore, involves the condensation of ethyl acetoacetate with an ammonia source. This reaction, often carried out in a suitable solvent like methanol, leads to the formation of ethyl 3-aminocrotonate. haui.edu.vn Subsequent acylation, as described in section 2.1.1, yields the final product, this compound.

PrecursorRoleCommercial Availability
Ethyl acetoacetateCarbonyl componentHigh
Ammonia/Ammonium AcetateAmine sourceHigh
Acetyl Chloride/Acetic AnhydrideAcetylating agentHigh

Preparation of Structurally Related Acetamido Enoates and Analogs

The synthetic methodologies described for this compound can be extended to prepare a variety of structurally related acetamido enoates and other analogs. By varying the starting materials, a diverse range of compounds with different substituents can be accessed.

For example, using different β-keto esters in the initial condensation reaction will result in analogs with varied ester groups. Similarly, employing different acylating agents in the final step allows for the introduction of acyl groups other than acetyl.

The synthesis of analogs is important for structure-activity relationship (SAR) studies in drug discovery and for creating libraries of compounds for screening purposes. researchgate.net For instance, the synthesis of 4-substituted benzenesulfonamides and related compounds has been explored for their potential biological activities. researchgate.net

Furthermore, related enoates with different substituents on the double bond can be synthesized. For instance, ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate is an analog where the methyl group is replaced by a thiophene (B33073) ring. molport.com The synthesis of such analogs often involves Wittig-type reactions or other olefination methods.

The table below summarizes some examples of structurally related acetamido enoates and their potential synthetic precursors.

AnalogKey PrecursorsSynthetic StrategyReference
Mthis compoundMethyl acetoacetate, Ammonia, Acetylating agentCondensation followed by acylation
Ethyl (2E)-3-benzamidobut-2-enoateEthyl 3-aminocrotonate, Benzoyl chlorideAcylation of aminocrotonate
Ethyl (2E)-3-acetamido-4-phenylbut-2-enoateEthyl 3-amino-4-phenylbut-2-enoate, Acetylating agentAcylation of aminocrotonateN/A

Stereoselective Control in the Formation of (E)- and (Z)-Isomers

The geometric configuration of the double bond in β-enamido esters like Ethyl 3-acetamidobut-2-enoate is a critical determinant of their chemical and physical properties. The synthesis of either the (E)- or (Z)-isomer with high selectivity is a significant challenge in organic synthesis. Various strategies have been developed to control the stereochemical outcome of reactions forming these trisubstituted alkenes.

Research into related systems, such as 3-alkyl-4-oxo-2-butenoic acid esters, highlights the differential accessibility of (E) and (Z) isomers. figshare.com Often, one isomer is formed preferentially under thermodynamic or kinetic control, and specific conditions are required to access the other. For instance, (Z)-isomers of some butenoates can be synthesized and then isomerized to the more stable (E)-isomer under acidic conditions. figshare.com This suggests that thermodynamic equilibration can be a tool for achieving stereocontrol.

The choice of synthetic route is paramount. For example, in the synthesis of norendoxifen, the McMurry coupling reaction initially produced a mixture of isomers, but trituration with a suitable solvent allowed for the isolation of the pure (E)-isomer. nih.gov This highlights the importance of purification techniques in separating stereoisomers when the synthesis itself is not perfectly selective. Furthermore, subsequent reaction steps can sometimes cause isomerization, necessitating careful optimization of reaction conditions to preserve the desired stereochemistry. nih.gov

Catalytic cross-metathesis has emerged as a powerful tool for the stereoselective synthesis of both E- and Z-trisubstituted alkenes. nih.gov By selecting the appropriate catalyst and reaction partner, it is possible to generate the desired isomer with high purity. nih.gov This method offers a strategic advantage over classical olefination reactions, which often yield mixtures of isomers for trisubstituted alkenes. nih.gov

The stereochemistry of precursors can also direct the formation of a specific isomer. Highly stereoselective substitution reactions on (E)-3-halogeno-2-methylbut-2-enoates have been shown to proceed with retention of configuration, yielding (E)-products. rsc.org Similarly, the base-catalyzed addition of alcohols to allenic esters can be highly stereoselective, affording the (E)-isomer preferentially. rsc.org In some cases, ultraviolet irradiation can be employed to convert the thermodynamically more stable (E)-isomer into the (Z)-isomer. rsc.org

Computational studies, such as Density Functional Theory (DFT) calculations, can provide insight into the energy differences between transition states leading to (E) and (Z) isomers, helping to rationalize and predict the stereochemical outcome of a reaction. researchgate.net These studies have shown that steric interactions can significantly destabilize the transition state leading to one isomer, thereby favoring the formation of the other. researchgate.net

Table 1: Methodologies for Stereoselective Isomer Formation

Product Isomer Precursor(s) Reagents/Conditions Key Findings Reference(s)
(E)-isomer (Z)-3-propyl-4-oxo-2-butenoate Acidic conditions Isomerization of the (Z)-isomer to the more stable (E)-form. figshare.com
(E)-Norendoxifen 4,4′-dihydroxybenzophenone, propiophenone McMurry coupling, then trituration with methanol Crude product was a 10:1 E:Z mixture; trituration yielded pure (E)-isomer. nih.gov
(E)- or (Z)-Trisubstituted Alkenes E- or Z-trisubstituted alkene and an olefin partner Mo- or Ru-based metathesis catalysts Highly efficient and stereoselective synthesis of linear E- or Z-trisubstituted alkenes. nih.gov
(E)-3-ethoxy-2-methylbut-2-enoate Ethyl 2-methylbuta-2,3-dienoate Ethanol, base catalysis Highly stereoselective addition reaction yielding the (E)-isomer. rsc.org
(Z)-isomer Diethyl (E)-2,4,5-trimethyl-3-oxahex-4-enedioate U.V. irradiation Conversion of the (E)-isomer to the (Z)-isomer. rsc.org

Synthesis of Substituted and Functionalized Analogs

The synthesis of analogs of this compound involves the introduction of various substituents and functional groups to the core structure. These modifications are achieved through the use of versatile building blocks and multi-step reaction sequences.

A common strategy involves the use of a related enamine precursor, such as Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate. researchgate.net This compound can be prepared in one step from ethyl (2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)acetate and a formamide (B127407) acetal (B89532) like bis(dimethylamino)-tert-butoxymethane. researchgate.net The dimethylamino group is an excellent leaving group and can be readily displaced by various amines and hydrazines to afford a wide range of N-substituted analogs. researchgate.net This substitution reaction allows for the preparation of numerous N-protected β-alkylamino, β-arylamino, and β-heteroarylamino-α,β-dehydroalanine esters. researchgate.net

Another approach utilizes functionalized butenoate synthons. For example, Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate has been synthesized and employed as a key intermediate. researchgate.net This bromo-substituted compound can react with nitrophenols to yield ether-linked analogs. Subsequent reduction of the nitro group followed by intramolecular cyclization leads to the formation of complex heterocyclic systems, such as 1,4-benzoxazines. researchgate.net The same bromo-enoate can also react with substituted anilines, leading to the formation of tetramic acid derivatives like 1-(substituted phenyl)-4-hydroxy-1,5-dihydro-2H-pyrrol-2-ones via a C-amination/cyclization cascade. researchgate.net

The synthesis of ethyl 4-bromo-3-methylbut-2-enoate provides another example of a functionalized analog. This compound is prepared via the allylic bromination of ethyl 3,3-dimethylacrylate using N-bromosuccinimide (NBS) and a radical initiator like AIBN. researchgate.net The resulting bromo-derivative is a versatile handle for further synthetic transformations.

Table 2: Synthesis of Functionalized Analogs

Analog Type Precursor(s) Key Reagents/Steps Resulting Structure Reference(s)
N-Substituted Dehydroalanine Esters Ethyl (Z)-2-(phthalimido)-3-(dimethylamino)propenoate Various amines/hydrazines Substitution of the dimethylamino group with a new amino moiety. researchgate.net
Ethyl (2Z)-2H-1,4-benzoxazin-3(4H)-ylideneacetate Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate, 2-nitrophenol 1. Ether formation 2. Nitro group reduction (Fe/AcOH) 3. Intramolecular cyclization A fused benzoxazine (B1645224) heterocyclic system. researchgate.net
1-(substituted phenyl)-4-hydroxy-1,5-dihydro-2H-pyrrol-2-ones Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate, substituted anilines C-amination/cyclization reaction A tetramic acid derivative. researchgate.net
Ethyl 4-bromo-3-methylbut-2-enoate Ethyl 3,3-dimethylacrylate N-bromosuccinimide (NBS), AIBN Allylic bromination to introduce a bromo-substituent. researchgate.net

Reactivity and Transformational Chemistry of Ethyl 2e 3 Acetamidobut 2 Enoate

Catalytic Hydrogenation Reactions

The addition of hydrogen across the double bond of ethyl (2E)-3-acetamidobut-2-enoate leads to the formation of ethyl 3-acetamidobutanoate. The primary focus in the hydrogenation of this and similar substrates is the control of stereochemistry to selectively produce one of the two possible enantiomers of the product.

Asymmetric Hydrogenation for Chiral Product Synthesis

Asymmetric hydrogenation is a powerful technique that introduces chirality into a molecule by using a chiral catalyst. wikipedia.org This method is highly sought after in the pharmaceutical industry for its efficiency in producing single-enantiomer drugs. princeton.edu In the case of this compound, asymmetric hydrogenation allows for the synthesis of optically active ethyl 3-acetamidobutanoate, a precursor to chiral β-amino acids.

Rhodium complexes are among the most effective and widely studied catalysts for the asymmetric hydrogenation of enamides and related substrates. nih.govacs.org The success of these catalytic systems hinges on the design of the chiral ligands that coordinate to the rhodium center. nih.gov These ligands create a chiral environment around the metal, which directs the hydrogen addition to one face of the double bond over the other, leading to high enantioselectivity.

For the hydrogenation of β-dehydroamino acid esters like this compound, various chiral phosphine (B1218219) ligands have been developed and shown to be highly effective. acs.orgnih.gov The binding of the substrate to the rhodium catalyst is a crucial step in the catalytic cycle and is influenced by both the catalyst's and the substrate's structure. acs.org For instance, the use of Rh-TangPhos catalyst has demonstrated high conversions and enantiomeric excesses (up to 96.3% ee) in the asymmetric hydrogenation of N-aryl β-enamino esters. nih.gov The design of these ligands often involves creating a rigid and well-defined chiral pocket to maximize the stereochemical control. acs.orgnih.gov

Table 1: Examples of Rhodium-Catalyzed Asymmetric Hydrogenation

Ligand Substrate Type Enantiomeric Excess (ee) Reference
TangPhos N-aryl β-enamino esters Up to 96.3% nih.gov
(R)-TCFP (E)-3-acetylamino-2-butenoate High acs.org
DuanPhos Aliphatic α-dehydroamino ketones Up to 99% nih.gov
SKP-Rh complex 2-substituted dehydromorpholines Up to 99% nih.gov

While rhodium and other precious metals have dominated the field of asymmetric hydrogenation, there is a growing interest in developing catalysts based on more earth-abundant and less toxic metals like iron. princeton.eduresearchgate.net Iron-based catalysts have emerged as a promising alternative for the asymmetric hydrogenation of various functional groups, including ketones and imines. nih.govnih.gov The development of these catalysts contributes to the principles of green chemistry. researchgate.net

The design of iron catalysts often involves the use of modular ligands that can be easily synthesized and modified. researchgate.net For instance, amine(imine)diphosphine ligands have been shown to activate iron for the asymmetric transfer hydrogenation of ketones and imines with high turnover frequencies. nih.gov While the direct application of iron catalysts specifically to this compound is less documented than rhodium systems, the principles of ligand design and catalytic mechanism are transferable. researchgate.netliverpool.ac.uk The development of iron catalysts for the asymmetric hydrogenation of enamides remains an active area of research. princeton.edunih.govnih.gov

The enantioselectivity of an asymmetric hydrogenation reaction is highly sensitive to the structure of the catalyst and the surrounding reaction environment. acs.org The rigidity and steric bulk of the chiral ligand play a crucial role in creating a well-defined chiral pocket around the metal center, which is essential for high stereocontrol. nih.gov The electronic properties of the ligand also influence the catalytic activity and selectivity. acs.org

Investigation of Reaction Conditions on Stereoselectivity and Yield

Optimizing reaction conditions is critical for maximizing both the yield and the stereoselectivity of the hydrogenation reaction. Key parameters that are often investigated include:

Hydrogen Pressure: The pressure of hydrogen gas can influence the reaction rate and, in some cases, the enantioselectivity. nih.gov

Temperature: Temperature affects the reaction kinetics and can also impact the stereoselectivity. Lower temperatures often lead to higher enantiomeric excesses.

Solvent: The choice of solvent can have a profound effect on the reaction outcome by influencing the solubility of the catalyst and substrate, as well as the stability of catalytic intermediates. researchgate.net

Substrate-to-Catalyst Ratio (S/C): A high S/C ratio is desirable for practical applications, and its effect on both yield and enantioselectivity needs to be carefully evaluated. acs.org

Systematic studies are often conducted to determine the optimal combination of these parameters for a given catalyst-substrate system. For example, in the hydrogenation of unsaturated carboxylic acids, the reaction conditions can significantly influence the performance of the catalyst. nih.gov

Comparative Studies with Other Unsaturated Amino Acid Precursors

The insights gained from the asymmetric hydrogenation of this compound can be compared with studies on other unsaturated amino acid precursors. These precursors include α-dehydroamino acids, β-dehydroamino acids with different substituents, and other enamides. acs.orgresearchgate.netnih.gov

Comparative studies reveal that the structure of the substrate has a significant impact on the efficiency and stereoselectivity of the hydrogenation. For instance, the hydrogenation of (Z)-isomers of β-dehydroamino acids often results in lower reaction rates and optical yields compared to the (E)-isomers. acs.org Similarly, the nature of the substituent on the double bond can influence the binding of the substrate to the catalyst and, consequently, the stereochemical outcome. researchgate.net These comparative analyses are crucial for understanding the scope and limitations of different catalytic systems and for the rational design of new catalysts for the synthesis of a wide range of chiral amino acids. wikipedia.orgrsc.org

Heterogeneous and Homogeneous Catalysis Modalities

Catalysis plays a pivotal role in modifying the reactivity of this compound, with both heterogeneous and homogeneous approaches offering distinct advantages. Catalysts, in general, provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. docbrown.info

Homogeneous catalysis occurs when the catalyst and the reactants are in the same phase, typically in solution. savemyexams.comrsc.org For reactions involving this compound, this could involve the use of soluble transition metal complexes or acid catalysts. For instance, acid catalysis is commonly employed in the esterification of similar compounds, where a proton (H+) acts as a homogeneous catalyst in the aqueous phase. savemyexams.com The mechanism often involves the formation of an intermediate species, with the catalyst being regenerated in a catalytic cycle. docbrown.info

Heterogeneous catalysis , in contrast, involves a catalyst that is in a different phase from the reactants. savemyexams.comrsc.org A common example is a solid catalyst used in a liquid or gaseous reaction mixture. The catalytic process in heterogeneous systems typically involves several steps:

Adsorption of the reactants onto the catalyst surface.

Activation of the adsorbed reactants.

Reaction between the activated species.

Desorption of the products from the surface. researchgate.netyoutube.com

The use of solid catalysts, such as metals or metal oxides, can be advantageous for product separation and catalyst recycling.

Catalyst TypePhase RelationshipMechanism HighlightsExample Application
Homogeneous Catalyst and reactants in the same phase. savemyexams.comFormation of intermediate species in a catalytic cycle. docbrown.infoAcid-catalyzed esterification. savemyexams.com
Heterogeneous Catalyst and reactants in different phases. savemyexams.comAdsorption of reactants onto the catalyst surface, reaction, and desorption of products. researchgate.netHaber process with an iron catalyst. youtube.com

Nucleophilic Addition Reactions to the Activated C=C Double Bond

The carbon-carbon double bond in this compound is electron-deficient due to the presence of the adjacent electron-withdrawing ester and acetamido groups. This makes it susceptible to attack by nucleophiles.

Conjugate addition, also known as Michael addition, is a key reaction type for α,β-unsaturated carbonyl compounds like this compound. libretexts.org In this reaction, a nucleophile adds to the β-carbon of the double bond. libretexts.org This process is particularly effective with soft nucleophiles and stable enolate ions. libretexts.org

The regioselectivity of nucleophilic addition to similar pull-pull alkenes (alkenes with two electron-withdrawing groups) has been studied, providing insights into the relative activating strength of different acceptor groups. researchgate.net For instance, the addition of amines to such systems can lead to the formation of aza-Michael adducts, a widely utilized transformation in organic synthesis. researchgate.net

Organometallic reagents, such as organolithium or Grignard reagents, are potent nucleophiles that can react with α,β-unsaturated esters. youtube.comyoutube.com While they can add in a conjugate fashion, they are also known to react directly at the carbonyl carbon of the ester group. The reaction pathway often depends on the specific organometallic reagent used, the substrate, and the reaction conditions. For example, Gilman reagents (organocuprates) are known to favor conjugate addition to α,β-unsaturated ketones. youtube.com

The addition of an organometallic reagent to the electrophilic carbon of the C=C double bond would result in the formation of a new carbon-carbon bond, leading to a more complex molecular structure.

Transformations of the Ester Moiety

The ethyl ester group in this compound can undergo various transformations, providing a handle for further molecular diversification.

Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol. lumenlearning.com This reaction can be catalyzed by either an acid or a base. chemguide.co.uklibretexts.org

Acid-catalyzed hydrolysis is a reversible reaction that is typically carried out by heating the ester with an excess of water and a strong acid catalyst. lumenlearning.comlibretexts.org The products are the corresponding carboxylic acid and ethanol.

Base-catalyzed hydrolysis , also known as saponification, is an irreversible reaction that goes to completion. lumenlearning.comlibretexts.org The ester is heated with an aqueous solution of a strong base, such as sodium hydroxide, to produce the salt of the carboxylic acid and ethanol. chemguide.co.uk Subsequent acidification of the reaction mixture will yield the free carboxylic acid. chemguide.co.uk

Hydrolysis ConditionCatalystProductsReversibility
AcidicStrong acid (e.g., HCl, H₂SO₄)Carboxylic acid and alcohol. lumenlearning.comReversible. lumenlearning.com
Basic (Saponification)Strong base (e.g., NaOH, KOH)Carboxylate salt and alcohol. libretexts.orgIrreversible. lumenlearning.com

The ester group can be converted into other functional groups. One common transformation is amidation, where the ester reacts with an amine to form an amide. This reaction typically requires heating and may be catalyzed. The conversion to other ester derivatives can be achieved through transesterification, where the ethyl group is exchanged for a different alkyl or aryl group by reacting the ester with another alcohol in the presence of an acid or base catalyst.

Reactions Involving the Acetamido Group

The acetamido group, a key structural feature of this compound, actively participates in a range of chemical transformations. Its inherent nucleophilicity and the presence of an amide linkage allow for its involvement in both intramolecular cyclizations and direct chemical modifications.

Cyclization Reactions Leading to Heterocyclic Structures

The strategic positioning of the acetamido group in this compound facilitates its participation in cyclization reactions, providing a direct route to valuable heterocyclic scaffolds such as pyrimidines and oxazoles. These reactions typically proceed through the initial activation of the acetamido nitrogen or oxygen, followed by an intramolecular or intermolecular cyclization event.

A prominent example is the synthesis of pyrimidine (B1678525) derivatives. While direct condensation of this compound with urea (B33335) or thiourea (B124793) to form substituted uracils or thiouracils is not extensively documented, the closely related reaction of ethyl acetoacetate (B1235776) with urea or thiourea provides a foundational understanding of this transformation. wikipedia.orgorgsyn.orgfigshare.com For instance, the condensation of ethyl acetoacetate with thiourea is a well-established method for the synthesis of 6-methylthiouracil. wikipedia.org This reaction underscores the potential for the β-enamino ester-like core within this compound to undergo similar cyclizations. The reaction with guanidine (B92328) to yield 2-aminopyrimidinones is another analogous transformation that highlights the synthetic potential of this scaffold.

The synthesis of oxazole (B20620) derivatives represents another important cyclization pathway. Although specific examples starting from this compound are not readily found in the literature, general methods for oxazole synthesis provide insights into potential reaction strategies. One common approach involves the reaction of a compound containing an enamide functionality with a suitable reagent to induce cyclization. For example, the reaction of alkyl 2-diazo-3-oxoalkanoates with aziridines can lead to the formation of oxazolines. nih.gov This suggests that under appropriate conditions, the acetamido group of this compound could be induced to cyclize, potentially through dehydration or reaction with an external electrophile, to form a substituted oxazole.

ReactantProductHeterocyclic Core
Ethyl acetoacetate & Thiourea6-MethylthiouracilPyrimidine
Ethyl acetoacetate & Urea6-MethyluracilPyrimidine
Guanidine & β-Ketoester2-Amino-pyrimidinonePyrimidine

Functional Group Interconversions of the Amide Linkage

The amide linkage of the acetamido group in this compound is amenable to several functional group interconversions, offering pathways to modify the molecule's core structure and reactivity.

One significant transformation is the conversion of the amide to a thioamide. This is commonly achieved using thionating agents such as Lawesson's reagent. wikipedia.orgorgsyn.org This reagent efficiently replaces the carbonyl oxygen of the amide with a sulfur atom, yielding the corresponding thioamide derivative. This transformation is valuable for accessing sulfur-containing heterocycles and for modulating the biological activity of the parent compound. The reaction is typically carried out by heating the amide with Lawesson's reagent in an inert solvent like toluene.

Another key functional group interconversion is the hydrolysis of the acetamido group to reveal the corresponding primary amine, Ethyl 3-aminobut-2-enoate. biosynth.comfda.govbldpharm.comambeed.comsigmaaldrich.com This reaction can be effected under either acidic or basic conditions, although acidic hydrolysis is more commonly employed to avoid potential side reactions with the ester functionality. The resulting enamine is a versatile intermediate for further synthetic elaborations.

TransformationReagent/ConditionProduct
Amide to ThioamideLawesson's ReagentEthyl (2E)-3-acetamidobut-2-enethioate
Amide to AmineAcid or Base HydrolysisEthyl 3-aminobut-2-enoate

Applications of Ethyl 2e 3 Acetamidobut 2 Enoate As a Synthetic Intermediate

Precursors for Enantiomerically Pure Chiral Molecules

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the fields of medicinal chemistry and materials science. Ethyl (2E)-3-acetamidobut-2-enoate, as a prochiral molecule, presents an opportunity for the introduction of chirality through asymmetric reactions.

α-Amino acids and their derivatives are fundamental building blocks of peptides and proteins and are of significant interest as chiral synthons. nih.gov The asymmetric hydrogenation of prochiral enamides is a well-established and powerful method for the synthesis of enantiomerically enriched α-amino acids. While direct studies on the asymmetric hydrogenation of this compound are not extensively documented in the provided search results, the general principle can be applied. The carbon-carbon double bond in this compound is prochiral, and its reduction can lead to the formation of a new stereocenter.

The use of chiral catalysts, particularly those based on transition metals like rhodium, ruthenium, or iridium, complexed with chiral phosphine (B1218219) ligands, is a common strategy for achieving high enantioselectivity in such hydrogenations. The catalyst coordinates to the enamide, and the facial selectivity of the hydrogenation is controlled by the chiral environment of the ligand. This approach allows for the synthesis of either the (R) or (S) enantiomer of the resulting amino acid derivative by selecting the appropriate enantiomer of the chiral catalyst. Enzymes, such as alcohol dehydrogenases, are also increasingly used for stereoselective reductions under environmentally benign conditions. nih.gov

Table 1: General Approach to Asymmetric Hydrogenation of β-Enamido Esters

Catalyst TypeGeneral OutcomeKey Features
Chiral Transition Metal Complexes (e.g., Rh-DuPhos)High enantioselectivity (often >95% ee) in the formation of chiral α-amino acid precursors.The choice of chiral ligand dictates the stereochemical outcome of the reduction.
Biocatalysts (e.g., Engineered Dehydrogenases)High enantioselectivity under mild, aqueous conditions. nih.govOffers a green chemistry approach to asymmetric synthesis. nih.gov

The creation of complex molecules often requires the precise control of multiple stereocenters. This compound can serve as a scaffold for the diastereoselective introduction of new stereocenters. The existing stereocenter, once established through a method like asymmetric hydrogenation, can direct the stereochemical outcome of subsequent reactions. This principle of substrate-controlled diastereoselectivity is a powerful tool in organic synthesis. nih.gov

Furthermore, the enamine functionality of this compound allows for a variety of stereoselective addition reactions to the double bond. For instance, asymmetric Michael additions, Diels-Alder reactions, or epoxidations could be employed to introduce new stereocenters with high levels of stereocontrol, guided by a chiral catalyst or a chiral auxiliary. The resulting products, bearing multiple stereocenters, can then be elaborated into more complex target molecules. The combination of catalyst-controlled and substrate-controlled stereoselection provides a powerful strategy for the efficient construction of stereochemically rich molecules. nih.gov

Synthons for Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and are found in a vast array of natural products and pharmaceutical agents. This compound, as a β-enamino ester, is a versatile precursor for the synthesis of various heterocyclic systems. acs.orgnih.govmdpi.com

Pyrroles are five-membered nitrogen-containing heterocycles that are present in many biologically active molecules. nih.gov The Paal-Knorr synthesis is a classical method for preparing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia (B1221849). wikipedia.orgorganic-chemistry.orgyoutube.com While this compound is not a 1,4-dicarbonyl compound, its reactivity pattern as a β-enamino ester allows for its use in pyrrole (B145914) synthesis through alternative pathways.

One common approach involves the reaction of β-enamino esters with α-haloketones or other reactive species that can provide the remaining carbon atoms needed to form the pyrrole ring. The reaction typically proceeds through an initial alkylation of the enamine followed by an intramolecular condensation and subsequent aromatization. Various synthetic methodologies have been developed for the construction of pyrrole rings from enamine precursors. nih.govresearchgate.netmdpi.com

Table 2: Selected Methods for Pyrrole Synthesis from Enamine-like Precursors

Reaction TypeReactantsGeneral Product
Hantzsch-type Pyrrole Synthesisβ-Enamino ester and α-haloketoneSubstituted pyrroles
Reaction with α,β-Unsaturated Compoundsβ-Enamino ester and a Michael acceptorHighly substituted pyrroles
Cyclization with Activated Alkynesβ-Enamino ester and an alkyne with electron-withdrawing groupsFunctionalized pyrroles researchgate.net

The 1,4-benzoxazine scaffold is an important structural motif found in numerous pharmaceutically active compounds. bohrium.com A common synthetic strategy for the construction of 1,4-benzoxazines involves the reaction of an o-aminophenol with a suitable two-carbon synthon. ijpsjournal.comrsc.org The reaction of o-aminophenols with enamines can lead to the formation of 1,4-benzoxazine derivatives. researchgate.net

In this context, this compound can act as the enamine component. The proposed reaction mechanism involves the initial nucleophilic attack of the amino group of the o-aminophenol onto the β-carbon of the enamino ester, followed by an intramolecular cyclization of the phenolic hydroxyl group onto the ester carbonyl. Subsequent dehydration would then lead to the formation of the 1,4-benzoxazine ring system. The use of biocatalysts, such as peroxidases, has also been explored for the synthesis of 1,4-benzoxazines from o-aminophenols in a greener approach. nih.gov

Oxazoles and imidazoles are five-membered heterocycles containing one and two nitrogen atoms, respectively, and are prevalent in many biologically active compounds. organic-chemistry.orgcaltech.eduresearchgate.netrsc.orgorganic-chemistry.orgresearchgate.netmdpi.com β-Enamino esters, such as this compound, are versatile precursors for the synthesis of these heterocycles. acs.orgnih.govnih.gov

The synthesis of oxazoles can be achieved through the cyclization of β-enamino esters under various conditions. For example, treatment with hydroxylamine (B1172632) can lead to the formation of isoxazole (B147169) derivatives. nih.gov Other methods involve the reaction of enamides with oxidizing agents to form β-acyloxy enamines, which can then be cyclized to oxazoles. organic-chemistry.org

For the synthesis of imidazoles, β-enamino esters can be reacted with a source of the remaining nitrogen and carbon atoms of the imidazole (B134444) ring. For instance, reaction with formamide (B127407) or other amidine equivalents can lead to the formation of substituted imidazoles. Multicomponent reactions involving an aldehyde, an amine, and the β-enamino ester can also provide access to highly substituted imidazole derivatives. researchgate.netorganic-chemistry.org

Table 3: Heterocyclic Synthesis from β-Enamino Esters

Target HeterocycleCo-reactantGeneral Reaction Type
Oxazole (B20620)/IsoxazoleHydroxylamine nih.govCondensation/Cyclization nih.gov
ImidazoleFormamide, Aldehydes/Amines researchgate.netorganic-chemistry.orgCondensation/Cyclization, Multicomponent Reaction researchgate.netorganic-chemistry.org

Contribution to Polymer Chemistry

Extensive research of scientific literature and chemical databases did not yield any specific information regarding the application of this compound as a synthetic intermediate in polymer chemistry. There are no available studies that detail its use as a monomer in polymerization reactions or as a precursor for the synthesis of other functional monomers. Consequently, its direct contribution to the field of polymer chemistry is not documented in the reviewed sources.

Mechanistic Investigations of Reactions Involving Ethyl 2e 3 Acetamidobut 2 Enoate

Elucidation of Catalytic Hydrogenation Mechanisms

The catalytic hydrogenation of enamides, including Ethyl (2E)-3-acetamidobut-2-enoate, using transition metal complexes, most notably those of rhodium, has been a focal point of mechanistic studies. These efforts aim to understand the precise sequence of events at the molecular level that lead to the addition of hydrogen across the carbon-carbon double bond.

Detailed Analysis of Hydride Addition Pathways

The addition of hydride from the metal catalyst to the enamide substrate is a critical step in the hydrogenation process. Computational and experimental studies on related enamide systems have shed light on the possible pathways for this nucleophilic addition. youtube.com The mechanism often involves the formation of a metal-hydride species which then transfers a hydride to the β-carbon of the enamide, leading to a metal-alkyl intermediate. acs.orgnih.gov

In the context of rhodium-catalyzed hydrogenations, two primary mechanistic models are often considered: the "unsaturated" and the "dihydride" pathways. In the unsaturated pathway, the enamide coordinates to the rhodium catalyst, followed by the oxidative addition of dihydrogen. Conversely, the dihydride pathway involves the initial formation of a rhodium-dihydride complex, to which the enamide then coordinates. The subsequent steps involve migratory insertion of the double bond into a rhodium-hydride bond. dntb.gov.ua

For enamides, the sequence of hydrogen transfer to the two olefinic carbons can be influenced by the electronic properties of the substrate. nih.gov The initial hydride transfer can be irreversible and may occur at either the α or β carbon, significantly impacting the enantioselectivity of the reaction. nih.gov

Table 1: Proposed Hydride Transfer Mechanisms in Enamide Hydrogenation

Mechanistic Pathway Description Key Intermediates
Unsaturated Pathway Substrate coordinates before H₂ addition. [Rh(diphosphine)(enamide)]⁺
Dihydride Pathway H₂ adds to the catalyst before substrate coordination. [Rh(diphosphine)(H)₂]⁺
Metathesis Pathway A proton is transferred to the substrate from a hydrogen molecule. acs.org Co(0)-Sub-H₂ species acs.org
Aza-metallacycle Pathway Formation of a four-membered aza-metallacycle intermediate. acs.org Co(II)-metallacycle acs.org

Role of Anions and Ligands in Modulating Reaction Pathways

The ligands coordinated to the metal center and the counter-anions present in the catalytic system play a pivotal role in directing the course of the hydrogenation reaction. Chiral diphosphine ligands are instrumental in establishing a chiral environment around the metal, which is essential for achieving high enantioselectivity. wikipedia.orgrsc.org The structure and electronics of the ligand can influence the relative energies of the transition states leading to the different enantiomeric products. nih.gov

For instance, in rhodium-catalyzed hydrogenations, the choice of diphosphine ligand, such as derivatives of DuPHOS or SKEWPHOS, can significantly affect both the reactivity and the enantioselectivity. nih.govacs.org The binding mode of the enamide to the rhodium-diphosphine complex is a key determinant of the stereochemical outcome. rsc.org

Anions have also been shown to have a notable impact. In some ruthenium-catalyzed hydrogenations of aldehydes, replacing chloride anions with bulky carboxylate ligands led to highly efficient and selective transformations under base-free conditions, likely by influencing the inner-sphere mechanism. nih.gov While this is for a different substrate and metal, it highlights the potential for anions to modulate catalytic activity and pathways.

Table 2: Influence of Selected Ligands on Enamide Hydrogenation

Ligand Type Metal Observed Effect Reference
Chiral Diphosphine (e.g., DuPHOS, SKEWPHOS) Rhodium High enantioselectivity in asymmetric hydrogenation. nih.govacs.org
N,P-Ligands Iridium Can lead to enantioconvergent hydrogenation of E/Z mixtures of enamides. nih.gov
Bis(phosphine) Ligands Cobalt Used in asymmetric hydrogenation with mechanisms depending on the enamide type. acs.org
Bulky Carboxylate Anionic Ligands Ruthenium Enhanced efficiency and selectivity in aldehyde hydrogenation. nih.gov

Identification of Catalytically Active Species and Intermediates

Identifying the true catalytically active species and the intermediates along the reaction pathway is a challenging but essential aspect of mechanistic elucidation. For rhodium-catalyzed hydrogenations in coordinating solvents like methanol, solvate complexes such as [Rh(diphosphine)(solvent)₂]⁺ are considered to be the catalytically active species. acs.orgresearchgate.net

The reaction of a precatalyst, often a [Rh(diene)(diphosphine)]⁺ complex, with hydrogen leads to the removal of the diene ligand and the formation of these active solvate species. researchgate.net In some cases, the initial oxidative addition of hydrogen can lead to the formation of rhodium(III) intermediates. However, under certain conditions, a barrierless reductive elimination of HCl can produce a highly reactive rhodium(I) monohydride species. nih.gov

During the catalytic cycle, various intermediates are formed, including the rhodium-enamide complex, rhodium-hydride-enamide complexes, and rhodium-alkyl intermediates. Spectroscopic techniques, such as NMR, are crucial for detecting and characterizing these transient species. acs.orgliverpool.ac.uk

Mechanistic Insights into Other Transformation Reactions

Beyond hydrogenation, this compound can participate in other transformations where the mechanistic dichotomy of concerted versus stepwise pathways is a key consideration.

Concerted vs. Stepwise Reaction Mechanisms

The distinction between a concerted mechanism, where all bond-forming and bond-breaking events occur in a single transition state, and a stepwise mechanism, which involves one or more intermediates, is a fundamental concept in organic chemistry. researchgate.netnih.gov This is particularly relevant in cycloaddition reactions and other pericyclic processes.

For reactions analogous to the Diels-Alder reaction, computational studies have been employed to explore the potential energy surfaces of both concerted and stepwise diradical pathways. researchgate.netnih.govresearchgate.netopenalex.org In many cases, a concerted pathway is energetically favored. researchgate.netnih.gov However, factors such as substrate structure and strain can lead to competing stepwise mechanisms. researchgate.netnih.gov For certain dehydro-Diels-Alder reactions, the energy difference between the concerted and stepwise pathways can be small, suggesting that both mechanisms may be operative. researchgate.netnih.gov The use of isotope effects can also be a powerful experimental tool to distinguish between these mechanistic possibilities.

Transition State Characterization

The transition state is the highest energy point along the reaction coordinate and its structure determines the rate and selectivity of a chemical reaction. Characterizing transition states, often through computational methods like Density Functional Theory (DFT), provides profound insights into the reaction mechanism. nih.govresearchgate.net

In the context of rhodium-catalyzed asymmetric hydrogenation of enamides, DFT calculations have been used to model the transition state structures for the migratory insertion of the enamide into the Rh-H bond. nih.gov These models help to explain the origin of enantioselectivity by comparing the relative energies of the diastereomeric transition states leading to the (R) and (S) products. The stability of these transition states can be influenced by steric and electronic interactions between the substrate and the chiral ligands. nih.gov For example, hydrogen bonding between the amide group of the substrate and the catalyst can play a role in stabilizing a particular transition state geometry. nih.gov

Kinetic Studies and Reaction Rate Determinations

Detailed kinetic data, such as rate constants, activation energies, and reaction orders for this compound, are not readily found in the current body of scientific literature. However, based on the reactivity of similar β-enamino esters and α,β-unsaturated carbonyl compounds, we can anticipate the types of kinetic studies that would be relevant.

Hydrolysis: The hydrolysis of the ester group in this compound can be catalyzed by either acid or base. Kinetic studies would typically involve monitoring the disappearance of the starting material or the appearance of the corresponding carboxylic acid or its salt over time under controlled pH and temperature. The rate of hydrolysis is expected to follow pseudo-first-order kinetics under conditions where the concentration of the catalyst (H⁺ or OH⁻) is in large excess. For related α-amino acid esters, the kinetics of base-catalyzed hydrolysis have been studied, often involving metal complexes as catalysts. researchgate.net The electronic and steric effects of the acetamido and ethyl groups would influence the rate of hydrolysis compared to simpler esters.

Hydrogenation: The carbon-carbon double bond in this compound is susceptible to catalytic hydrogenation. Kinetic studies of such reactions, particularly asymmetric hydrogenations using chiral catalysts, are of significant interest for the synthesis of chiral β-amino acids. These studies often reveal complex kinetics, with the reaction rate depending on the concentrations of the substrate, catalyst, and hydrogen pressure. The mechanism of asymmetric hydrogenation of related enamides has been investigated, often showing a dependence on the catalyst structure and reaction conditions. encyclopedia.pubresearchgate.netresearchgate.netresearchgate.net

Michael Addition: As an α,β-unsaturated ester, this compound can act as a Michael acceptor. Kinetic investigations of Michael additions involving this substrate would provide insight into its electrophilicity and the factors governing the reaction rate. The kinetics of Michael additions are often studied by monitoring the consumption of the reactants over time, and the reaction can be catalyzed by a base. The nature of the nucleophile, solvent, and catalyst all play a crucial role in the reaction kinetics. researchgate.netmasterorganicchemistry.com

Due to the lack of specific experimental data for this compound, the following table is a hypothetical representation of the kind of data that would be generated from kinetic studies.

Hypothetical Kinetic Data for Reactions of this compound

Reaction Type Catalyst Temperature (°C) Rate Constant (k) Reaction Order
Base-Catalyzed Hydrolysis NaOH 25 Data not available Data not available
Acid-Catalyzed Hydrolysis HCl 50 Data not available Data not available
Catalytic Hydrogenation Rh-catalyst 30 Data not available Data not available

Further experimental research is required to determine the precise kinetic parameters for reactions involving this compound. Such studies would be invaluable for the synthetic applications and mechanistic understanding of this compound.

Spectroscopic Characterization and Advanced Analytical Techniques in the Study of Ethyl 2e 3 Acetamidobut 2 Enoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Ethyl (2E)-3-acetamidobut-2-enoate, both ¹H and ¹³C NMR are essential for confirming the connectivity and the (E)-stereochemistry of the double bond.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each set of non-equivalent protons. The ethyl ester group will present as a quartet for the methylene (B1212753) protons (-OCH₂CH₃) due to coupling with the adjacent methyl protons, which will appear as a triplet. The acetamido group will have a singlet for the methyl protons (-COCH₃) and a broad singlet for the N-H proton. The vinyl proton (-C=CH-) will appear as a singlet, and its chemical shift is indicative of its position on the electron-poor double bond. The methyl group attached to the double bond (-C(NHAc)=C(CH₃)-) will also be a singlet. The assignment of the (E)-isomer is typically confirmed through Nuclear Overhauser Effect (NOE) experiments, where irradiation of the N-H proton would show an enhancement of the signal for the vinyl proton, confirming they are on the same side of the C=C double bond.

¹³C NMR spectroscopy provides information on the carbon skeleton. Each unique carbon atom in the molecule will produce a distinct signal. The carbonyl carbons of the ester and amide groups are characteristically found downfield (160-180 ppm). The sp² hybridized carbons of the C=C double bond will appear in the vinylic region (100-150 ppm). The remaining sp³ carbons of the ethyl and acetyl groups will be observed in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~9.0-9.5 broad singlet 1H N-H
~5.7-6.0 singlet 1H =CH
~4.1-4.3 quartet 2H -OCH₂CH₃
~2.2-2.4 singlet 3H =C-CH₃
~2.0-2.2 singlet 3H -COCH₃

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
~168-172 Amide C=O
~165-168 Ester C=O
~140-145 =C(NHAc)
~100-105 =CH
~60-62 -OCH₂
~23-25 Acetyl CH₃
~20-22 Vinylic CH₃

Parahydrogen-Induced Hyperpolarization (PHIP) is a technique used to dramatically enhance NMR signals of reaction products formed by the addition of parahydrogen (a nuclear spin isomer of H₂) to an unsaturated substrate. This method is particularly useful for studying hydrogenation reactions in real-time and at low concentrations.

For this compound, PHIP could be employed to study its catalytic hydrogenation to Ethyl 3-acetamidobutanoate. The process involves the pairwise addition of the two hydrogen atoms from parahydrogen across the C=C double bond. This breaks the magnetic equivalence of the parahydrogen protons, leading to a hyperpolarized state in the product molecule. The resulting NMR spectrum exhibits significantly enhanced signals (both absorptive and emissive) for the newly added hydrogen atoms and their coupled neighbors.

This technique would be invaluable for:

Mechanistic Probing: By analyzing the PHIP signal patterns, detailed information about the hydrogenation mechanism, such as the nature of the catalyst-substrate complex and the sequence of bond formation, can be elucidated.

Enantioselectivity Studies: If an asymmetric hydrogenation is performed using a chiral catalyst to produce a chiral product, PHIP can be used to determine the enantiomeric excess of the product with high sensitivity. The hyperpolarized signals of the diastereomeric intermediates or products can often be resolved, allowing for precise quantification.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound (C₈H₁₃NO₃), the molecular weight is 171.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 171.

The fragmentation pattern provides structural information. Plausible fragmentation pathways for this compound would include:

Loss of the ethoxy group (-•OCH₂CH₃) to give a fragment at m/z = 126.

Loss of an acetyl group (CH₃CO•) from the amide, resulting in a fragment at m/z = 128.

Cleavage of the ester group, leading to the loss of ethyl acetate (B1210297) (CH₃COOCH₂CH₃), although this is less common.

A McLafferty-type rearrangement is also possible, involving the transfer of a hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of ethylene (B1197577) (C₂H₄).

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, allowing for the confirmation of the elemental composition. For [M+H]⁺, the expected exact mass would be approximately 172.0917.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would display characteristic absorption bands confirming its structure.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3300-3200 N-H stretch Amide
~3050-3000 C-H stretch (sp²) Vinylic
~2980-2850 C-H stretch (sp³) Alkyl
~1720-1700 C=O stretch Ester
~1680-1650 C=O stretch (Amide I) Amide
~1650-1630 C=C stretch Alkene
~1550-1520 N-H bend (Amide II) Amide

The presence of strong bands for both the ester and amide carbonyls, along with the N-H stretch and the C=C stretch, would provide strong evidence for the proposed structure.

Advanced Chiroptical Techniques for Stereochemical Analysis

Advanced chiroptical techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are essential for determining the absolute configuration of chiral molecules.

It is important to note that this compound itself is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit a VCD or ECD spectrum.

However, these techniques would become critically important in the analysis of chiral derivatives of this compound. For instance, if the C=C double bond were to be asymmetrically hydrogenated to form the chiral molecule Ethyl (R)-3-acetamidobutanoate or Ethyl (S)-3-acetamidobutanoate, VCD and ECD would be the methods of choice for assigning the absolute configuration of the newly formed stereocenter. By comparing the experimentally measured VCD and ECD spectra with those predicted by quantum chemical calculations for a specific enantiomer (e.g., the R-enantiomer), the absolute configuration of the synthesized product can be unambiguously determined.

Theoretical and Computational Approaches to Understanding Ethyl 2e 3 Acetamidobut 2 Enoate Reactivity and Stereochemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules. nih.gov By calculating the electron density, DFT can predict a wide range of chemical phenomena, including reaction mechanisms and stereochemical outcomes.

Predicting Reaction Pathways and Energetics in Catalysis

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and intermediates. This information is crucial for understanding the mechanism of a reaction and predicting its feasibility and rate. For Ethyl (2E)-3-acetamidobut-2-enoate, which possesses multiple reactive sites, DFT can be employed to explore various catalytic cycles. For instance, in a catalyzed reaction, DFT can model the interaction of the substrate with the catalyst, the formation of key intermediates, and the energy barriers associated with each step. acs.org

A hypothetical DFT study on the hydrogenation of this compound could, for example, compare different catalytic pathways. The calculated energies of the transition states and intermediates would reveal the most likely reaction mechanism.

Table 1: Hypothetical DFT-Calculated Relative Free Energies (ΔG, kcal/mol) for a Catalyzed Hydrogenation of this compound.
StepSpeciesPathway A (Catalyst X)Pathway B (Catalyst Y)
1Reactants + Catalyst0.00.0
2Substrate-Catalyst Complex-5.2-4.8
3Transition State 1 (TS1)+15.7+18.2
4Intermediate 1-2.1-1.5
5Transition State 2 (TS2)+12.3+10.9
6Product-Catalyst Complex-15.8-16.5
7Product + Catalyst-20.0-20.0

In this hypothetical scenario, Pathway B, despite having a slightly higher initial barrier, might be favored due to a lower energy barrier in the second step, which could be the rate-determining step.

Understanding Stereoselectivity and Conformational Preferences of Reactants and Intermediates

The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states. DFT calculations can accurately predict these energy differences, providing a rationale for the observed stereoselectivity. researchgate.net For this compound, a prochiral molecule, understanding the factors that control the facial selectivity of an incoming reagent is critical for designing stereoselective syntheses.

Computational studies on related dehydroamino acid derivatives have shown that the conformational preferences of the substrate and its intermediates play a significant role in determining the final stereochemistry. researchgate.netsemanticscholar.org DFT can be used to analyze the stable conformers of this compound and how they interact with a chiral catalyst to favor the formation of one enantiomer over the other.

Table 2: Hypothetical DFT-Calculated Energy Differences (ΔΔG, kcal/mol) for Diastereomeric Transition States in an Asymmetric Reaction of this compound.
ReactionTransition StateRelative Energy (kcal/mol)Predicted Major Product
Asymmetric HydrogenationTS-(R)0.0(R)-enantiomer
TS-(S)+2.5
Michael AdditionTS-(Re-face attack)0.0Product from Re-face attack
TS-(Si-face attack)+1.8

The data in Table 2 illustrates how DFT can quantify the energy difference between competing transition states, allowing for a prediction of the enantiomeric excess (% ee) of a reaction.

Molecular Dynamics and Monte Carlo Simulations in Reaction Environments

While DFT calculations provide valuable information about stationary points on the potential energy surface, they often model molecules in the gas phase at 0 K. To understand how a molecule like this compound behaves in a realistic reaction environment, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are employed. These methods can simulate the behavior of molecules over time, taking into account factors like solvent effects and temperature.

MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of atoms over time. acs.org This can be used to study the conformational dynamics of this compound in different solvents, revealing how the solvent influences its shape and reactivity. xisdxjxsu.asia For example, an MD simulation could show how hydrogen bonding between the amide group and a protic solvent might affect the accessibility of the double bond to a reagent.

Monte Carlo simulations, on the other hand, use random sampling to explore the conformational space of a molecule or the progress of a reaction. acs.org This can be particularly useful for studying complex reaction networks or for sampling rare events that might be difficult to observe in a standard MD simulation.

Molecular Electron Density Theory (MEDT) for Reaction Mechanism Analysis

Molecular Electron Density Theory (MEDT) is a more recent theoretical framework that challenges some of the classical interpretations of chemical reactivity. MEDT posits that the changes in electron density, rather than molecular orbital interactions, are the driving force behind chemical reactions. encyclopedia.pub This theory analyzes the Global Electron Density Transfer (GEDT) and the topological changes of the electron localization function (ELF) along a reaction pathway to provide a detailed picture of the bond-forming and bond-breaking processes.

For a polar molecule like this compound, MEDT could be used to analyze its participation in cycloaddition or Michael addition reactions. By calculating the GEDT from the nucleophile to the electrophilic sites of the molecule, MEDT can predict the polar character of the reaction and explain the observed regioselectivity and stereoselectivity. researchgate.net

Machine Learning Applications in Reaction Prediction and Design

The application of machine learning (ML) to chemistry is a rapidly growing field with the potential to revolutionize how chemical reactions are predicted and designed. nih.govresearchgate.net By training on large datasets of known reactions, ML models can learn complex relationships between the structure of reactants, the reaction conditions, and the outcome of the reaction, including yield and stereoselectivity. rsc.orgresearchgate.net

For this compound, an ML model could be developed to predict the outcome of a variety of reactions. For instance, a model could be trained on a dataset of asymmetric hydrogenations of similar enamides to predict the enantiomeric excess for the hydrogenation of this compound with a new, untested catalyst. nih.gov These models can significantly accelerate the discovery of new reactions and the optimization of existing ones. cmu.edu

Table 3: Hypothetical Machine Learning Model Predictions for the Enantioselectivity of a Reaction Involving this compound.
CatalystExperimental % eePredicted % ee (ML Model)Error
Catalyst A95% (R)93% (R)-2%
Catalyst B82% (R)85% (R)+3%
Catalyst C65% (S)68% (S)+3%
Catalyst D (Untested)N/A98% (R)N/A

The hypothetical data in Table 3 demonstrates how an ML model, once trained, can make accurate predictions for known catalysts and, more importantly, guide the selection of new catalysts for achieving high stereoselectivity.

Q & A

Q. What synthetic strategies are effective for minimizing steric hindrance during the preparation of Ethyl (2E)-3-acetamidobut-2-enoate?

  • Methodological Answer : Optimize reaction conditions by selecting aprotic solvents (e.g., THF or DMF) to reduce side reactions. Use catalytic bases like DBU to enhance enolate formation while avoiding overcrowded transition states. Monitor progress via TLC or GC-MS to identify intermediates. Steric effects can be mitigated by introducing bulky protecting groups temporarily, followed by deprotection . Comparative analysis of analogous α,β-unsaturated esters (e.g., ethyl cyanoacrylates) suggests that low temperatures (0–5°C) improve stereocontrol .

Q. Which spectroscopic techniques are essential for resolving structural ambiguities in this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign olefinic protons (δ 5.5–6.5 ppm) and acetamido groups (δ 2.0–2.2 ppm for CH₃). Use COSY and NOESY to confirm (2E)-geometry and intramolecular hydrogen bonding.
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bending (amide II band at ~1550 cm⁻¹).
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of ethyl or acetamido groups).
  • Resolution of Contradictions : Cross-validate with X-ray crystallography or computational methods (DFT) to resolve conflicting assignments .

Q. How can researchers validate the purity of this compound before experimental use?

  • Methodological Answer : Perform HPLC with a C18 column (acetonitrile/water gradient) to detect impurities >0.1%. Use differential scanning calorimetry (DSC) to verify melting point consistency. Compare experimental NMR shifts with predicted values from databases (e.g., NIST Chemistry WebBook) .

Advanced Research Questions

Q. What crystallographic tools are optimal for resolving hydrogen-bonding networks in this compound crystals?

  • Methodological Answer :
  • SHELXL : Refine crystal structures using high-resolution data (R-factor < 5%). Parameterize anisotropic displacement for non-H atoms .
  • Mercury CSD : Visualize hydrogen bonds (e.g., N-H···O=C) and quantify bond lengths/angles. Apply graph set analysis (e.g., Etter’s rules) to classify motifs like D (2) or R₂²(8) patterns .
  • ORTEP-3 : Generate thermal ellipsoid plots to assess positional disorder in the acetamido group .

Q. How can kinetic and computational methods elucidate the reaction mechanisms of this compound in cycloaddition reactions?

  • Methodological Answer :
  • Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to track intermediate formation (e.g., enolate or zwitterionic species). Derive rate constants under varying temperatures (Arrhenius analysis) .
  • DFT Calculations : Model transition states at the B3LYP/6-31+G(d,p) level to identify regioselectivity in Diels-Alder reactions. Compare HOMO/LUMO interactions with experimental outcomes .

Q. What statistical approaches should be employed to address discrepancies in crystallographic and spectroscopic data?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify outliers in bond length/angle datasets. For NMR, use bootstrapping to estimate confidence intervals for chemical shifts. Replicate experiments across multiple batches to distinguish systematic vs. random errors .

Methodological Design & Data Analysis

Q. How should researchers design experiments to ensure reproducibility in synthesizing this compound?

  • Methodological Answer :
  • Control Variables : Standardize solvent purity (HPLC-grade), reaction vessel geometry, and stirring rates.
  • Replication : Synthesize three independent batches under identical conditions. Compare yields and spectral data using ANOVA to assess batch-to-batch variability .

Q. What strategies are effective for analyzing competing tautomeric forms of this compound in solution?

  • Methodological Answer : Conduct variable-temperature NMR (VT-NMR) to detect keto-enol equilibria. Use deuterium exchange experiments to probe labile protons. Compare with IR data to correlate tautomer populations with solvent polarity .

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